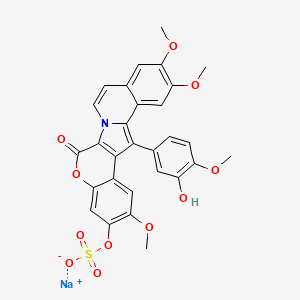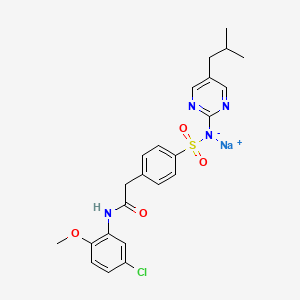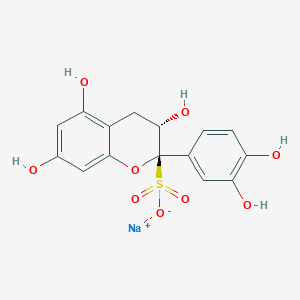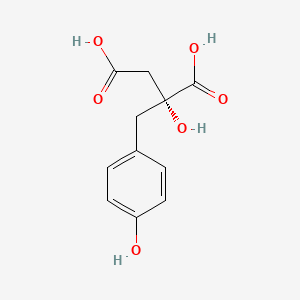
Eucomic acid, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eucomic acid, (-)- is a monocarboxylic acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Cellular Antiaging Properties
Research on Eucomic acid and its derivatives, such as glucopyranosyloxybenzyl eucomate, has demonstrated significant antiaging properties in cellular models. A study by Simmler et al. (2011) found that Eucomic acid increased cytochrome c oxidase activity in human keratinocyte cell lines, which is crucial for mitochondrial respiratory function and energy production. This suggests its potential as a natural ingredient in antiaging preparations to address age-related disorders, including skin aging (Simmler et al., 2011).
Catalytic Synthesis
The synthesis of Eucomic acid has been explored to understand its chemical structure and potential applications further. Estipona et al. (2016) achieved a catalytic enantioselective synthesis of (+)-Eucomic acid, highlighting the compound's significance in synthetic chemistry and its potential for various scientific applications (Estipona et al., 2016).
Traditional Medicine and Compound Isolation
Eucomic acid derivatives have been isolated from traditional medicinal plants, such as Bletilla striata, indicating its presence and significance in traditional Chinese medicine. Wang et al. (2017) isolated new malic acid derivatives, including eucomic acid 1-methyl ester, from Bletilla striata, used in treating various health conditions (Wang et al., 2017).
Horticultural Applications
In horticulture, Eucomic acid's effects have been studied in the context of plant growth and development. Cheesman et al. (2010) investigated Eucomis species for their horticultural potential, focusing on the environmental and physiological factors affecting in vitro bulblet induction, which could have implications for Eucomic acid's role in plant development (Cheesman et al., 2010).
Bioactive Metabolite Identification
Okada et al. (2009) identified (R)-Eucomic acid as an endogenous metabolite related to leaf movement in Lotus japonicus, a model legume. This discovery opens avenues for further research into the chemical biology of plant movement and development (Okada et al., 2009).
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
XLGKDRSWPCQYAB-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



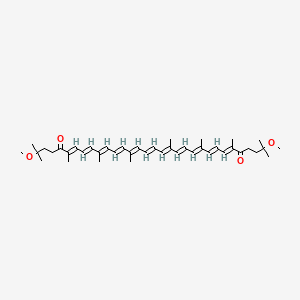
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)


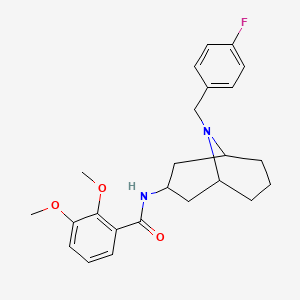

![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
